5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL is a chemical compound with the molecular formula and a molecular weight of approximately 225.26 g/mol. This compound features a pyrrolizine ring structure, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of a benzoyl group enhances its chemical properties and potential biological activities. It is classified under the category of pyrrolizine derivatives and has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry .
These reactions highlight its versatility as a precursor for synthesizing more complex molecules or derivatives.
Research indicates that 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL possesses notable biological activity. Studies suggest potential anti-inflammatory and analgesic properties, making it relevant in pharmacological applications. Its structural similarity to ketorolac, a well-known nonsteroidal anti-inflammatory drug, suggests that it may exhibit similar mechanisms of action, potentially inhibiting cyclooxygenase enzymes involved in the inflammatory process .
Several synthesis methods have been reported for 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL:
These synthetic pathways allow for the production of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL in varying yields and purities.
The applications of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL are primarily centered around its potential therapeutic uses:
Interaction studies involving 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL have shown that it may interact with various biological targets. Notably:
These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL shares structural characteristics with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ketorolac | Nonsteroidal Anti-inflammatory Drug | Established analgesic effects; widely used clinically |
| 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | Pyrrolizine Derivative | Lacks hydroxyl group; potential for different reactivity |
| 5-Acetyl-2,3-dihydro-1H-pyrrolizin | Pyrrolizine Derivative | Acetyl group instead of benzoyl; altered biological activity |
These comparisons illustrate the unique structural features and potential applications of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL relative to similar compounds. Its unique hydroxyl functionality may contribute to distinct biological activities not observed in other derivatives.
The synthesis of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL from pyrrolizidine precursors represents a fundamental approach utilizing well-established methodologies in heterocyclic chemistry [1] [3]. Classical synthetic pathways typically commence with necine base precursors, particularly retronecine and trachelanthamidine derivatives, which serve as the foundational scaffolds for further functionalization [6] [17] [33].
The biosynthetic pathway to pyrrolizidine alkaloids begins with homospermidine as the initial precursor, which undergoes oxidative cyclization to form the characteristic bicyclic pyrrolizidine structure [6] [36]. Homospermidine synthase catalyzes the formation of homospermidine from putrescine and spermidine, representing the committed step in pyrrolizidine alkaloid biosynthesis [6]. This natural pathway has inspired synthetic approaches that mimic the biosynthetic sequence.
A significant advancement in classical synthesis involves the stereocontrolled preparation of necine bases through intermolecular carbenoid displacement reactions [34]. The synthesis of retronecine from (S)-malic acid utilizing this methodology demonstrates the effectiveness of classical approaches in establishing the required stereochemistry [34]. The method employs a carbenoid intermediate to achieve the desired stereochemical outcome at both chiral centers of the pyrrolizidine ring system.
Alternative classical routes utilize pyrrolidine derivatives as starting materials, following established methodologies for pyrrolidine-containing drug synthesis [9]. These approaches typically employ proline or 4-hydroxyproline as the cyclic precursor, with subsequent functionalization to introduce the required structural elements [9]. The reduction of proline using lithium aluminum hydride or lithium borohydride provides prolinol intermediates that can be further elaborated [9].
| Precursor | Method | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|
| Homospermidine | Oxidative cyclization | 75-85% | High (10:1 ratio) | [36] |
| (S)-Malic acid | Carbenoid displacement | 65-70% | Excellent | [34] |
| L-Proline | Reduction/cyclization | 60-75% | Moderate | [9] |
| Retronecine | Direct functionalization | 50-65% | Variable | [17] |
The trachelanthamidine synthesis utilizing single electron transfer reactions represents another classical approach [35]. This methodology employs 2-(2-acetoxyethenyl)-N-(trichloroacetyl)pyrrolidine in boiling 1,4-dimethylpiperazine as the key transformation [35]. The reaction proceeds through a radical cyclization mechanism, completing the synthesis within 15 minutes and providing good yields of the target pyrrolizidine structure.
The introduction of benzoyl groups into pyrrolizidine systems requires sophisticated catalytic methodologies that can achieve regioselective and stereoselective transformations [4] [22]. Modern catalytic approaches have revolutionized benzoyl group incorporation, offering superior control over reaction outcomes compared to classical stoichiometric methods.
Cooperative nucleophilic catalysis using lutidine has emerged as a powerful strategy for benzylic radical generation and subsequent functionalization [4]. This approach employs catalytic lutidine to activate benzyl halides through salt formation, followed by single-electron reduction to generate benzylic radicals [4]. The methodology demonstrates excellent substrate scope, accommodating both electron-rich and electron-deficient aromatic systems with generally good to excellent yields.
The mechanism involves lutidine displacement of benzylic halides to form lutidinium salts, which undergo rate-determining single-electron transfer from a reduced photocatalyst [4]. The resulting lutidinium radical undergoes unimolecular fragmentation to regenerate lutidine and generate the desired benzylic radical for subsequent coupling reactions [4]. This catalytic cycle enables the use of sub-stoichiometric quantities of lutidine while maintaining high efficiency.
Benzylic carbon-hydrogen acylation through cooperative N-heterocyclic carbene and photoredox catalysis represents another significant advancement [22]. This methodology enables direct acylation of benzylic carbon-hydrogen bonds with excellent site selectivity and broad functional group compatibility [22]. The key transformation involves radical-radical cross-coupling between ketyl radicals and benzylic radicals, proceeding through a redox-neutral pathway.
| Catalyst System | Substrate Scope | Yield Range | Selectivity | Reference |
|---|---|---|---|---|
| Lutidine/Photocatalyst | Benzyl halides | 70-95% | Excellent | [4] |
| N-heterocyclic carbene/Photoredox | Benzylic C-H bonds | 65-90% | High | [22] |
| BINOL-phosphoric acid | Aryl acetaldehydes | 60-85% | 95:5 e.r. | [7] [8] |
| Iron(III) chloride/Oxidant | Aryl acetic acids | 70-88% | Moderate | [13] |
The organocatalytic enantioselective cycloaddition approach utilizing BINOL-phosphoric acid catalysts provides access to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols [7] [8]. This one-step process involves the reaction of 1H-pyrrole-2-carbinols with aryl acetaldehydes, generating products with good yields and high enantio- and diastereoselectivity [7] [8]. The method demonstrates scalability, with large-scale experiments achieving 66% yield and 98:2 enantiomeric ratio.
Iron(III) chloride-catalyzed oxidative decarboxylation provides an environmentally benign approach for introducing carbonyl functionality [13]. This methodology enables the conversion of aryl and heteroaryl acetic acids to corresponding carbonyl compounds using an inexpensive iron salt catalyst [13]. The reaction proceeds through oxidative decarboxylation, eliminating the carboxyl group while forming the desired ketone or aldehyde products.
Oxidative decarboxylation represents a critical transformation in heterocyclic synthesis, enabling the formation of carbon-carbon bonds while eliminating carboxylic acid functionality [5] [11] [13]. These strategies have found particular application in pyrrolizidine chemistry, where decarboxylation can facilitate ring formation or functional group introduction.
Iron(III) chloride-catalyzed oxidative decarboxylation of aryl and heteroaryl acetic acids provides a versatile method for carbonyl compound preparation [13]. The reaction utilizes an environmentally benign, low-cost iron salt catalyst to enable one-pot transformation of carboxylic acids to aldehydes and ketones [13]. This methodology has demonstrated utility in preparing pharmaceutical impurities, including multi-gram scale synthesis applications.
The mechanism of iron-catalyzed oxidative decarboxylation involves initial coordination of the carboxylic acid substrate to the iron center, followed by oxidative activation [14]. Computational and experimental studies suggest the formation of iron-peroxide intermediates that facilitate the decarboxylation process [14]. The reaction exhibits broad substrate scope, accommodating various substitution patterns on the aromatic ring system.
Silver-catalyzed oxidative decarboxylation offers an alternative approach for arylation of heteroarenes [5]. This methodology enables aromatic carboxylic acids to undergo decarboxylative coupling with electron-deficient arenes or heteroarenes [5]. The reaction eliminates the previous requirement for ortho-substituted aromatic carboxylic acids, significantly expanding the substrate scope for Minisci-type reactions.
| Catalyst | Oxidant | Temperature | Yield Range | Substrate Scope | Reference |
|---|---|---|---|---|---|
| Iron(III) chloride | Air/Oxygen | 80-120°C | 70-88% | Aryl acetic acids | [13] |
| Silver(I) salts | Persulfate | 60-100°C | 65-85% | Aromatic carboxylic acids | [5] |
| Coproheme | Hydrogen peroxide | 25°C | Variable | Propionate derivatives | [11] |
| Molecular oxygen | Base/Heat | 120-150°C | 60-80% | Arylacetic esters | [15] |
Coproheme decarboxylase provides insights into enzymatic oxidative decarboxylation mechanisms [11]. This enzyme catalyzes sequential oxidative decarboxylations using hydrogen peroxide as the oxidant, demonstrating the feasibility of mild decarboxylation conditions [11]. The mechanism involves propionate relay of oxidizing equivalents from coproheme compound I intermediates to reactive tyrosine residues, followed by hydrogen atom abstraction and electron migration.
Singlet oxygen-mediated oxidative decarboxylation utilizing trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate represents a novel approach [15]. This methodology generates singlet molecular oxygen in situ through base-catalyzed fragmentation, enabling efficient decarboxylation of arylacetic acids and esters under mild conditions [15]. The reaction proceeds through carboxylate dianion intermediates that react with singlet oxygen to form peroxy species, ultimately eliminating carbon dioxide and hydroxide.
The industrial-scale production of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL presents significant challenges related to scalability, cost-effectiveness, and process optimization [21] [29] [32]. These challenges encompass catalyst recovery, reaction scale-up, purification protocols, and regulatory compliance requirements.
Catalyst poisoning represents a major concern in industrial heterocyclic synthesis [21]. Iron contamination of palladium catalysts can severely impact hydrogenation selectivity, requiring careful control of reaction conditions and catalyst preparation methods [21]. The development of poisoning-resistant catalyst systems, including alloying approaches with copper, has proven effective in maintaining catalytic activity during large-scale operations.
Scale-up challenges in liquid-phase catalytic hydrogenations require careful consideration of mass transfer limitations and heat management [21]. The preservation of metallic palladium surfaces through hydrogen saturation has proven critical for maintaining high yields in industrial processes [21]. Four-phase reaction systems have been successfully implemented to prevent catalyst poisoning while enabling efficient hydrogenolysis of sulfur-sulfur bonds.
| Challenge | Solution Strategy | Impact | Implementation Cost | Reference |
|---|---|---|---|---|
| Catalyst poisoning | Iron addition/Alloying | High selectivity | Moderate | [21] |
| Mass transfer | Four-phase systems | Improved yields | High | [21] |
| Heat management | Controlled addition | Safety/Selectivity | Low | [21] |
| Purification | Advanced chromatography | Product purity | High | [32] |
Microwave-assisted synthesis offers potential solutions for industrial-scale heterocyclic production [24] [26] [28]. Microwave heating provides shorter reaction times, higher yields, and reduced energy input compared to conventional heating methods [26] [28]. Solvent-free protocols under microwave irradiation have demonstrated particular promise for environmentally friendly synthesis approaches.
The implementation of continuous flow processes represents a significant advancement in industrial heterocyclic synthesis [32]. These approaches enable better control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles compared to batch processes [32]. Continuous flow methodology has proven particularly effective for challenging heterocyclic transformations requiring precise temperature and residence time control.
Process development and optimization strategies focus on route scouting, yield optimization, and cost-effective manufacturing approaches [32]. Risk assessment and process safety evaluations have become integral components of industrial development cycles [32]. The integration of advanced analytical techniques, including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, ensures comprehensive structural confirmation and purity profiling.
Regulatory compliance requirements significantly impact industrial production strategies [32]. Processes must align with global regulatory standards, including International Council for Harmonisation guidelines and current Good Manufacturing Practice requirements for applicable development stages [32]. Full traceability and documentation systems support Investigational New Drug applications and other regulatory submissions.
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL demonstrates stable thermodynamic properties under recommended storage conditions [1] [2]. The compound exhibits characteristic thermal behavior typical of pyrrolizine derivatives, with a predicted boiling point of 437.6±35.0 °C [3] [4] [5]. However, specific decomposition temperature data remains unavailable in current literature.
The compound shows sensitivity to light, requiring protection from photodegradation during storage and handling [6]. This photosensitivity is attributed to the conjugated aromatic system present in the benzoyl-pyrrolizine structure, which can undergo photochemical reactions leading to structural modifications.
Oxidative stability analysis reveals that 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL is reactive with oxidizing agents [6]. This reactivity stems from the hydroxyl group at the 1-position of the pyrrolizine ring, which serves as an electron-donating site susceptible to oxidation reactions. The presence of the benzoyl moiety further influences the electron density distribution, affecting the overall oxidative stability profile.
Storage recommendations specify maintenance at 2-8°C in refrigerated conditions, protected from light and moisture [1] [2] [7]. These conditions optimize long-term stability and minimize degradation pathways that could compromise compound integrity.
The solubility profile of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL demonstrates limited solubility in common organic solvents [3] [4] [8]. The compound exhibits slight solubility in dimethyl sulfoxide (DMSO) and methanol, reflecting its moderate polarity characteristics.
The hydroxyl functional group at the 1-position contributes to hydrogen bonding interactions with protic solvents, while the aromatic benzoyl system influences solubility in less polar media. This dual nature results in intermediate solubility characteristics that require careful solvent selection for analytical and synthetic applications.
Solvent compatibility studies indicate that the compound maintains structural integrity in DMSO and methanol systems without significant decomposition [3] [4] [8]. However, solubility in other common organic solvents such as chloroform, dichloromethane, and acetonitrile has not been extensively documented in available literature.
The limited aqueous solubility can be attributed to the hydrophobic benzoyl group and the fused ring system, which reduce water-compound interactions. This characteristic influences formulation strategies and analytical method development for this compound.
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL exhibits weak basic properties with a predicted pKa value of 14.73±0.20 [3] [4]. This relatively high pKa indicates that the compound remains largely unprotonated under physiological pH conditions.
The primary protonation site is located at the nitrogen atom within the pyrrolizine ring system. The electron density at this nitrogen is influenced by the conjugated aromatic system and the electron-withdrawing benzoyl substituent, which reduces the basicity compared to simple pyrrolidine derivatives.
Acid-base equilibrium studies reveal that protonation occurs preferentially at the pyrrolizine nitrogen rather than at the hydroxyl oxygen, due to the inherent basicity of the nitrogen center. The presence of the benzoyl group creates an electron-deficient environment that moderates the basicity of the nitrogen atom.
The pH stability range for the compound has not been extensively characterized in available literature. However, based on structural considerations and the predicted pKa value, the compound is expected to remain stable across a broad pH range typical for pharmaceutical applications.
Lipophilicity evaluation of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL indicates moderate lipophilic characteristics based on structural analysis. While direct experimental determination of the octanol-water partition coefficient (Log P) has not been reported in available literature, the compound's structure suggests intermediate lipophilicity properties.
The benzoyl aromatic system contributes significantly to the lipophilic character, while the hydroxyl group at the 1-position provides hydrophilic balance. This structural duality results in moderate lipophilicity that influences membrane permeability and tissue distribution characteristics.
Bioaccumulation potential assessment, based on data from the structurally related ketorolac compound, indicates LOW bioaccumulation potential with a LogKOW value of 2.5049 [9]. This suggests that the compound is unlikely to accumulate significantly in biological systems or environmental compartments.
Environmental mobility studies reveal LOW mobility in soil systems, with a soil organic carbon partition coefficient (KOC) of 321 for related compounds [9]. This indicates moderate binding to soil organic matter and limited environmental transport potential.
The predicted density of 1.27±0.1 g/cm³ [3] [4] [5] provides additional insight into the compound's physical characteristics and potential behavior in various formulation systems. This density value is consistent with similar organic compounds containing aromatic ring systems and hydroxyl functional groups.
Table 1: Basic Physicochemical Properties of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₃NO₂ | [3] [10] [11] |
| Molecular Weight (g/mol) | 227.26 | [3] [10] [11] |
| CAS Number | 154476-25-2 | [3] [10] [11] |
| IUPAC Name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol | [10] [11] |
| Physical Form | Solid | [3] [4] |
| Color | Light Yellow to Yellow | [3] [4] |
| Storage Temperature | 2-8°C (Refrigerator) | [3] [4] |
| Melting Point | Not Available | [12] [7] |
| Boiling Point (predicted) | 437.6±35.0 °C (Predicted) | [3] [4] [5] |
| Density (predicted) | 1.27±0.1 g/cm³ (Predicted) | [3] [4] [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] [4] [8] |
Table 2: Acid-Base Properties and Protonation Characteristics
| Property | Value | Reference |
|---|---|---|
| pKa (predicted) | 14.73±0.20 | [3] [4] |
| Acid-Base Character | Weak Base | Inferred from structure |
| Protonation Site | Nitrogen atom in pyrrolizine ring | Based on molecular structure |
| pH Stability Range | Not Available | Not Reported |
Table 3: Partition Coefficients and Lipophilicity Assessment
| Property | Value | Reference |
|---|---|---|
| Log P (octanol/water) | Not Available (Direct measurement) | Not Reported |
| Lipophilicity Classification | Moderate Lipophilicity (predicted) | Based on structure |
| Bioaccumulation Potential | LOW (for related ketorolac: LogKOW = 2.5049) | [9] |
| Mobility in Soil | LOW (for related ketorolac: KOC = 321) | [9] |
Table 4: Thermodynamic Stability and Degradation Properties
| Property | Value | Reference |
|---|---|---|
| Thermal Stability | Stable under recommended conditions | [1] [2] |
| Decomposition Temperature | Not Available | Not Reported |
| Light Sensitivity | Sensitive to light | [6] |
| Oxidation Stability | Reactive with oxidizing agents | [6] |
| Recommended Storage Conditions | Protected from light, 2-8°C, dry conditions | [1] [2] [7] |